NLRP3 Inflammasome Inhibitory Activity: Quantitative IC50 Comparison of the 2-Chlorophenyl Analog (DS15/NLRP3-IN-58) Versus Inactive Structural Analogs
The compound bearing the N-(2-chlorophenyl) substituent (reported as Compound DS15 or NLRP3-IN-58, CAS 2956014-05-2, which shares the identical molecular formula C22H18ClN3O3S with the target compound CAS 922988-92-9 and is presumed to be the same chemical entity based on structural congruence) demonstrated concentration-dependent inhibition of NLRP3 inflammasome activation with an IC50 of 3.85 μM [1]. At 10 μM, this compound suppressed IL-1β release by 33% relative to untreated controls [1]. In the same study, structural analogs lacking the 2-chlorophenyl acetamide architecture showed substantially weaker or negligible NLRP3 inhibition, underscoring the non-redundant contribution of this substituent [1]. Note: Direct comparative data specifically for CAS 922988-92-9 versus its closest N-aryl analogs are not publicly available in peer-reviewed literature; the quantitative evidence presented here is drawn from the structurally congruent Compound DS15 series and constitutes class-level inference.
| Evidence Dimension | NLRP3 inflammasome activation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.85 μM (Compound DS15 / NLRP3-IN-58; structurally congruent with CAS 922988-92-9) |
| Comparator Or Baseline | Other N-aryl substituted pyridazinyl-sulfanyl-acetamide analogs within the DS series showed markedly reduced or absent NLRP3 inhibition at equivalent concentrations (exact comparator IC50 values not reported in abstractable form). Baseline: untreated control (0% inhibition). |
| Quantified Difference | 33% inhibition of IL-1β release at 10 μM vs. untreated baseline; IC50 of 3.85 μM vs. inactive/weak analogs |
| Conditions | Cell-based NLRP3 inflammasome activation assay; IL-1β release measured as readout. Reference: El-Sayed S et al., Bioorg Chem, 2024. |
Why This Matters
For research groups studying NLRP3-driven inflammatory pathways, the presence of the 2-chlorophenyl substituent is a critical determinant of inhibitory activity; procurement of a generic N-substituted analog of the pyridazine-thioether scaffold without this specific moiety is highly likely to yield an inactive compound in this assay context.
- [1] El-Sayed S, et al. Virtual screening-led design of inhibitor scaffolds for the NLRP3 inflammasome. Bioorganic Chemistry. 2024 Oct 22;153:107909. View Source
